9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine
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Overview
Description
9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine is a complex organic compound known for its applications in optoelectronic devices. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structural properties that make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine typically involves multiple steps, starting with the preparation of the fluorene core. The core is then functionalized with octyl, phenyl, and p-tolyl groups through a series of reactions, including Friedel-Crafts alkylation and amination reactions. Common reagents used in these reactions include aluminum chloride (AlCl3) for alkylation and palladium catalysts for amination .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Solvents such as toluene and chloroform are often used in the process, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic photovoltaic cells (OPVs), and other optoelectronic devices due to its excellent luminescent properties
Mechanism of Action
The mechanism by which 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine exerts its effects is primarily through its ability to transport holes in optoelectronic devices. The compound’s structure allows it to efficiently transfer charge, which is crucial for the performance of OLEDs and other electronic devices. The molecular targets include the active layers of these devices, where the compound facilitates the movement of charge carriers, thereby enhancing the device’s efficiency and stability .
Comparison with Similar Compounds
Similar Compounds
Poly(9,9-dioctylfluorenyl-2,7-diyl): Known for its blue light-emitting properties and used in OLEDs.
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine: Used as a hole transport layer in quantum-dot light-emitting diodes (QD-LEDs).
Uniqueness
9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine stands out due to its unique combination of structural features that provide both high charge mobility and excellent luminescent properties. This makes it particularly valuable in the development of high-performance optoelectronic devices .
Properties
Molecular Formula |
C55H64N2 |
---|---|
Molecular Weight |
753.1 g/mol |
IUPAC Name |
2-N,7-N-bis(4-methylphenyl)-9,9-dioctyl-2-N,7-N-diphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C55H64N2/c1-5-7-9-11-13-21-39-55(40-22-14-12-10-8-6-2)53-41-49(56(45-23-17-15-18-24-45)47-31-27-43(3)28-32-47)35-37-51(53)52-38-36-50(42-54(52)55)57(46-25-19-16-20-26-46)48-33-29-44(4)30-34-48/h15-20,23-38,41-42H,5-14,21-22,39-40H2,1-4H3 |
InChI Key |
YZXWQSWHGGUBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C)CCCCCCCC |
Origin of Product |
United States |
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